N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved by reacting piperonal with appropriate reagents under controlled conditions.
Introduction of the oxalamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride in the presence of a base such as triethylamine.
Coupling with the methoxyphenyl ethylamine: The final step involves coupling the intermediate with 2-methoxy-2-(2-methoxyphenyl)ethylamine under suitable conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly in the treatment of cancer and neurological disorders.
Materials Science: Use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Research: Use as a reagent or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene
- 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-24-14-6-4-3-5-13(14)17(25-2)10-20-18(22)19(23)21-12-7-8-15-16(9-12)27-11-26-15/h3-9,17H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWUAOKJHLDRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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